molecular formula C14H15NO4 B2516456 (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 2287248-75-1

(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No. B2516456
CAS RN: 2287248-75-1
M. Wt: 261.277
InChI Key: AXUGRJLGJPMWQJ-UTUOFQBUSA-N
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Description

(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, also known as PHCCC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PHCCC belongs to the family of bicyclic compounds that have been shown to modulate the activity of glutamate receptors.

Mechanism of Action

(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid modulates the activity of glutamate receptors by binding to a specific site on the receptor. This binding leads to a conformational change in the receptor, which results in an increase in the activity of the receptor. (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been shown to selectively enhance the activity of the GluA2-containing AMPA receptors, which are involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been shown to enhance long-term potentiation, a process that is thought to underlie learning and memory. (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a useful tool for studying the role of glutamate receptors in physiological processes. It has been shown to selectively enhance the activity of the GluA2-containing AMPA receptors, which are involved in synaptic plasticity and learning and memory. However, (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. In addition, (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. One direction is to study the effects of (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid on different types of glutamate receptors. Another direction is to study the effects of (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid on different physiological processes, such as pain, addiction, and epilepsy. In addition, future research could focus on developing more potent and selective compounds that target glutamate receptors. Finally, research could focus on developing new methods for delivering (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid to the brain, which could improve its therapeutic potential.

Synthesis Methods

(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 3-phenylpropanal with malonic acid, followed by a decarboxylation step and a cyclization reaction. The final product is obtained after several purification steps. The yield of (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can be improved by optimizing the reaction conditions and using high-quality starting materials.

Scientific Research Applications

(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of glutamate receptors, which are involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been shown to enhance long-term potentiation, a process that is thought to underlie learning and memory. (1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

(1R,2S,5S)-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-13(17)12-11-6-10(11)7-15(12)14(18)19-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,17)/t10-,11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUGRJLGJPMWQJ-UTUOFQBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1[C@H](N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

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